2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol
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Overview
Description
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol is an organic compound known for its unique structure and properties It is a derivative of phenol, characterized by the presence of tert-butyl groups and a benzylidene-amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol typically involves the reaction of 2,6-di-tert-butylphenol with aromatic aldehydes in the presence of secondary amines such as morpholine or piperidine. The reaction is carried out under reflux conditions in a solvent like toluene, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and efficient separation techniques to maximize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the phenolic hydroxyl group under basic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Alkylated phenols
Scientific Research Applications
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its antioxidant properties and potential as a protective agent against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance .
Mechanism of Action
The mechanism of action of 2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. It interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used as a food preservative.
2,6-Di-tert-butyl-4-hydroxybenzylidene: Similar structure but different substituents, used in polymer chemistry.
2,6-Di-tert-butylphenol: A simpler structure with similar antioxidant properties .
Uniqueness
2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol is unique due to its specific combination of tert-butyl groups and a benzylidene-amino substituent, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[(2-hydroxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)15-11-16(21(4,5)6)19(24)17(12-15)22-13-14-9-7-8-10-18(14)23/h7-13,23-24H,1-6H3 |
InChI Key |
FYIGTRINSIJEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=CC2=CC=CC=C2O)O)C(C)(C)C |
Origin of Product |
United States |
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